1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a tert-butyldimethylsilyloxy group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of functional groups, formation of key intermediates, and subsequent coupling reactions. For instance, the tert-butyldimethylsilyloxy group can be introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMOIGQWBIQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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